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Compound of Interest

3-Methyl-5-(phenoxymethyl)furan-
Compound Name:
2-carboxylic acid

Cat. No.: B1618357

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-5-
(phenoxymethyl)furan-2-carboxylic Acid

Introduction

3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid is a polysubstituted furan derivative.
The furan ring is a common motif in medicinal chemistry, and its derivatives are known to
exhibit a wide range of biological activities. The specific combination of a carboxylic acid at the
2-position, a methyl group at the 3-position, and a phenoxymethyl group at the 5-position
suggests a molecule with potential for nuanced interactions with biological targets. The
carboxylic acid group provides a key site for ionic interactions or hydrogen bonding, while the
phenoxymethyl moiety introduces significant lipophilicity and potential for aromatic interactions.
The methyl group can influence the electronic properties and conformation of the furan ring.

This guide provides a comprehensive overview of the predicted physicochemical properties of
3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid, based on the analysis of its constituent
functional groups and data from structurally related compounds. Furthermore, it outlines
detailed experimental protocols for the empirical determination of these critical parameters,
offering a roadmap for researchers in drug discovery and development.

Molecular Structure and Predicted Physicochemical
Properties
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The chemical structure of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid is presented
below. Its molecular formula is C13H1204, and its calculated molecular weight is 232.23 g/mol .

Table 1: Predicted Physicochemical Properties
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Predicted Rationale and Comparative
Property . .

Value/information Insights
Molecular Formula C13H1204 -
Molecular Weight 232.23 g/mol -

Melting Point (°C)

Not available. Likely a
crystalline solid at room

temperature.

The melting point is expected
to be higher than that of
simpler analogs like 5-methyl-
2-furoic acid (109-110 °C) due
to the increased molecular
weight and intermolecular

forces from the phenoxymethyl

group.[1]

Boiling Point (°C)

Not available. Likely to
decompose upon heating at

atmospheric pressure.

Carboxylic acids with high
molecular weights often have
high boiling points and may

decompose before boiling.

pKa

The pKa of 2-furancarboxylic
acid is approximately 3.17. The
electron-donating methyl group
at the 3-position may slightly
increase the pKa (making it a
weaker acid), while the
electron-withdrawing nature of
the ether oxygen in the
phenoxymethyl group might
have a counteracting, albeit

likely smaller, effect.

LogP (o/w)

~2.5-3.5

The related compound, 3-
(phenoxymethyl)furan-2-
carboxylic acid, has a
computed XLogP3-AA of 2.3.
[2] The addition of a methyl
group is expected to increase

the lipophilicity, and therefore
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the LogP value. This
parameter is crucial for
predicting membrane
permeability and overall ADME
properties.[3]

The presence of the polar
carboxylic acid group suggests
some interaction with water,
but the larger, nonpolar
Aqueous Solubility Low in neutral water; soluble in ~ phenoxymethyl and methyl
basic solutions. groups will limit overall
aqueous solubility.[1] In basic
solutions (pH > pKa), it will
deprotonate to form a more

soluble carboxylate salt.

Expected to be soluble in
solvents like methanol,
] ] ethanol, DMSO, and ethyl
) N Soluble in polar organic ) i
Organic Solvent Solubility acetate, owing to the various
solvents. )
functional groups capable of
hydrogen bonding and dipole-

dipole interactions.

Predicted Spectral Characteristics
Table 2: Expected Spectral Data
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Technique

Expected Key Signals

1H NMR

- Carboxylic Acid Proton (COOH): A broad
singlet, likely > 10 ppm.- Furan Ring Proton (H-
4): A singlet around 6-7 ppm.- Methylene
Protons (O-CH2-Ar): A singlet around 5.0-5.5
ppm.- Phenyl Protons (O-CsHs): Multiplets in the
aromatic region, ~6.8-7.5 ppm.- Methyl Protons
(CHs): A singlet around 2.0-2.5 ppm.

13C NMR

- Carboxylic Carbonyl (C=0): ~160-170 ppm.-
Furan Ring Carbons: Resonances between
~110-160 ppm.- Methylene Carbon (O-CH2-Ar):
~60-70 ppm.- Phenyl Carbons (O-CeHs): ~115-
160 ppm.- Methyl Carbon (CHs): ~10-20 ppm.

IR Spectroscopy (cm™1)

- O-H Stretch (Carboxylic Acid): Broad band
from 2500-3300.- C-H Stretch
(Aromatic/Aliphatic): ~2850-3100.- C=0 Stretch
(Carboxylic Acid): ~1680-1710.- C=C Stretch
(Aromatic/Furan): ~1450-1600.- C-O Stretch
(Ether/Furan/Acid): Multiple bands in the 1000-
1300 region.

Mass Spectrometry

- Molecular lon (M*): An exact mass of
232.0736 Da for [M]* or 233.0814 Da for

[M+H]* in high-resolution mass spectrometry.

Experimental Protocols for Physicochemical

Characterization

The following sections detail standardized experimental procedures to empirically determine

the key physicochemical properties of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid.

Protocol 1: Determination of Aqueous and Organic

Solubility
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This protocol provides a qualitative assessment of solubility in various solvents, which is a
fundamental parameter in drug development.[4][5]

Methodology:

o Preparation: Label a series of small test tubes, one for each solvent to be tested (e.g.,
deionized water, 5% aq. HCI, 5% ag. NaHCOs, 5% aq. NaOH, ethanol, acetone, diethyl
ether).

e Sample Addition: Add approximately 10 mg of 3-Methyl-5-(phenoxymethyl)furan-2-
carboxylic acid to each test tube.

» Solvent Addition: Add the respective solvent to each tube in 0.5 mL increments, up to a total
of 3 mL.

e Mixing: After each addition, vortex or vigorously shake the tube for 30-60 seconds.
¢ Observation: Visually inspect the solution for the complete dissolution of the solid.
 Classification:

o Soluble: Complete dissolution.

o Partially Soluble: Some, but not all, of the solid dissolves.

o Insoluble: No visible dissolution of the solid.
Causality and Self-Validation:

o Solubility in 5% NaHCOs or 5% NaOH indicates the presence of an acidic functional group,
in this case, the carboxylic acid, which is deprotonated to form a more polar and soluble salt.

o Lack of solubility in 5% HCI confirms the absence of a basic functional group.

e The results should be consistent: if the compound is soluble in the weak base NaHCOs, it
must also be soluble in the strong base NaOH.
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Solubility Determination Workflow
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Caption: Workflow for the qualitative determination of solubility.
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Protocol 2: Determination of Acid Dissociation Constant
(pKa) by Potentiometric Titration

The pKa is a measure of the acidity of a compound and is critical for understanding its
ionization state at different physiological pH values.

Methodology:

e Solution Preparation: Accurately weigh approximately 20-50 mg of the compound and
dissolve it in a suitable co-solvent system if necessary (e.g., 50:50 ethanol:water) to ensure
solubility of both the acidic and basic forms.

 Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter
and immerse the electrode in the solution.

o Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant,
loaded into a burette.

« Titration: Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow
the pH reading to stabilize and record both the volume of titrant added and the
corresponding pH.

o Data Analysis:
o Plot a titration curve of pH versus the volume of NaOH added.

o Determine the equivalence point, which is the point of maximum slope on the curve (or the
center of the inflection).

o The pKa is the pH at the half-equivalence point (i.e., when half of the acid has been
neutralized).

Causality and Self-Validation:

o The shape of the titration curve should be a classic sigmoid for a monoprotic acid, which
validates the titration of a single acidic proton (the carboxylic acid).
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e The experiment should be repeated multiple times to ensure the reproducibility of the pKa
value.

pKa Determination Workflow

Prepare Analyte Solution
(Compound in co-solvent)

'

Setup Titration Apparatus
(pH meter, stirrer, burette)

:

Titrate with Standardized NaOH

'

Record pH vs. Volume of NaOH

'

Plot Titration Curve

'

Determine Equivalence Point

Click to download full resolution via product page

Caption: Workflow for pKa determination via potentiometric titration.
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Protocol 3: Determination of the Octanol-Water Partition
Coefficient (LogP) by the Shake-Flask Method

LogP is the measure of a compound's lipophilicity and is a key predictor of its ADME

(Absorption, Distribution, Metabolism, and Excretion) properties.[3][6]

Methodology:

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing
them vigorously and allowing the layers to separate.

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-
octanol at a known concentration. The concentration should be chosen such that it can be
accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Partitioning: In a separatory funnel or a screw-cap vial, combine a known volume of the
octanol stock solution with a known volume of the pre-saturated water (e.g., a 1:1 volume
ratio).

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the
compound to partition between the two phases and reach equilibrium.

Phase Separation: Allow the mixture to stand until the two layers have clearly separated.
Centrifugation can be used to expedite this process.

Analysis: Carefully remove a sample from the aqueous phase. Determine the concentration
of the compound in the aqueous phase ([aqueous]) using the chosen analytical method.

Calculation:

(¢]

Calculate the concentration of the compound remaining in the octanol phase ([organic]) by
subtraction from the initial concentration.

o

The partition coefficient, P, is calculated as P = [organic] / [aqueous].

[¢]

LogP is the base-10 logarithm of P: LogP = logio(P).

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.acdlabs.com/wp-content/uploads/download/app/physchem/making_sense.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10101867/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1618357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Causality and Self-Validation:

e The analytical method used for concentration determination must be validated for linearity,
accuracy, and precision in the relevant concentration range.

e The experiment should be performed at a controlled temperature, as P is temperature-
dependent.

¢ Repeating the experiment with different initial concentrations can help to confirm that the
LogP value is independent of concentration, which is expected for a pure compound.
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LogP Determination (Shake-Flask) Workflow
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Caption: Workflow for LogP determination via the shake-flask method.

Conclusion
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While experimental data for 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid is not
widely published, a robust profile of its expected physicochemical properties can be predicted
through the analysis of its chemical structure and comparison with related furan derivatives.
The presence of both a hydrophilic carboxylic acid group and lipophilic phenoxymethyl and
methyl groups suggests a molecule with balanced properties that could be advantageous in a
drug discovery context. The provided experimental protocols offer a clear and reliable
framework for researchers to empirically determine these critical parameters, thereby enabling
a comprehensive understanding of this compound's potential as a lead candidate in drug
development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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